molecular formula C21H22N2O3 B1599952 Vallesiachotamine CAS No. 5523-37-5

Vallesiachotamine

Cat. No.: B1599952
CAS No.: 5523-37-5
M. Wt: 350.4 g/mol
InChI Key: NTVLUSJWJRSPSM-QOGBKHAWSA-N
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Description

Vallesiachotamine is a natural product found in Amsonia elliptica, Psychotria bahiensis, and other organisms with data available.

Scientific Research Applications

Antiproliferative Effects on Human Melanoma Cells

Vallesiachotamine, an indole alkaloid, has shown significant antiproliferative effects on human melanoma cells. In vitro studies reveal that this compound induces G0/G1 arrest in melanoma cells, leading to apoptosis and necrosis. This effect is not dependent on the time of incubation, suggesting its potential as a therapeutic agent in melanoma treatment (Soares et al., 2012).

Inhibition of Catechol-O-Methyltransferase

This compound has been identified as an inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines. This property suggests its potential application in the treatment of neurodegenerative diseases, as the inhibition of COMT can influence dopamine levels in the brain (Passos et al., 2015).

Biosynthesis in Catharanthus Roseus

Research has shown that catharanthine induces the biosynthesis of this compound in Catharanthus roseus cells. This finding is crucial for understanding the biosynthetic pathways of this compound and related alkaloids, which have pharmacological significance (Zhu et al., 2018).

Interaction with Sirtuins

This compound and its derivatives have been studied for their interactions with sirtuins, a class of proteins involved in aging and neurodegeneration. These studies provide insights into the potential of this compound in treating neurodegenerative conditions by modulating sirtuin activity (Sacconnay et al., 2014).

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory properties in in vivo studies. This suggests its potential use in the development of anti-inflammatory drugs, particularly those targeting specific inflammatory pathways (Queiroz et al., 2017).

Mechanism of Action

Target of Action

Vallesiachotamine, a known monoterpene indole alkaloid, has been identified to target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and cognition. Inhibition of these enzymes is a common strategy in the treatment of Alzheimer’s disease .

Mode of Action

This compound selectively inhibits BChE with IC50 values ranging from 3.47 to 14 μM . This suggests that the compound interacts with the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can help improve cognitive function in conditions like Alzheimer’s disease .

Biochemical Pathways

For instance, some MIAs have been found to inhibit enzymes involved in the breakdown of neurotransmitters, thereby affecting neural signaling pathways .

Pharmacokinetics

It is known that the compound can inhibit the catechol-o-methyltransferase enzyme with an ic50 close to 200 μm , suggesting that it might undergo metabolism by this enzyme.

Result of Action

This compound has been found to exhibit significant cytotoxicity towards human melanoma cells . It induces G0/G1 cell cycle arrest and increases the proportion of sub-G1 hypodiploid cells . The compound acts by promoting cell cycle arrest, apoptosis, and necrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s biosynthesis in Catharanthus roseus cambial meristematic cells (CMCs) was found to be induced by catharanthine in a time- and dosage-dependent manner . This suggests that the compound’s action, efficacy, and stability might be affected by factors such as the presence of other compounds and the specific conditions of the cellular environment .

Biochemical Analysis

Biochemical Properties

Vallesiachotamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to induce G0/G1 cell cycle arrest and increase the proportion of sub-G1 hypodiploid cells . This effect is not dependent on the time of incubation, suggesting a direct interaction with cell cycle regulatory proteins. This compound also promotes apoptosis and necrosis, indicating its interaction with apoptotic proteins and pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human melanoma cells, it has been shown to cause extensive cytotoxicity and necrosis at higher concentrations . This compound influences cell function by inducing cell cycle arrest, promoting apoptosis, and increasing the proportion of sub-G1 hypodiploid cells . These effects suggest that this compound impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts by promoting G0/G1 cell cycle arrest, apoptosis, and necrosis . It interacts with cell cycle regulatory proteins, leading to the arrest of the cell cycle at the G0/G1 phase. Additionally, this compound induces apoptosis through the activation of apoptotic pathways and proteins, resulting in programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound induces cytotoxicity and necrosis in human melanoma cells within 24 hours of exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound induces G0/G1 cell cycle arrest and apoptosis . At higher concentrations, it causes extensive cytotoxicity and necrosis . These threshold effects suggest that this compound has a dose-dependent impact on cellular function, with potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to induce G0/G1 cell cycle arrest and apoptosis, suggesting its involvement in cell cycle regulation and apoptotic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation within cells are crucial for its cytotoxic effects

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

CAS No.

5523-37-5

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (2S)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19?/m0/s1

InChI Key

NTVLUSJWJRSPSM-QOGBKHAWSA-N

Isomeric SMILES

C/C=C(/C=O)\[C@@H]1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3

SMILES

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3

Canonical SMILES

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Yes, research suggests that Vallesiachotamine can interact with sirtuins, specifically sirtuin 1 and sirtuin 2. [] Molecular docking and molecular dynamics simulation studies have demonstrated potential interactions. [] Additionally, this compound has exhibited inhibitory activity against acetylcholinesterase (AChE). []

A: Research indicates that Geissoschizine methyl ether, a closely related compound to this compound, exhibits reversible and non-competitive inhibition of AChE. [] Further studies are needed to determine if this compound shares the same mechanism.

A: The molecular formula of this compound is C21H22N2O3, and its molecular weight is 350.4 g/mol. [, ]

A: Yes, this compound has been characterized using various spectroscopic techniques, including UV, NMR (1H and 13C), and mass spectrometry. [, , , , , , , , , ] These techniques provide detailed information about its structure and functional groups.

ANone: Currently, the scientific literature primarily focuses on the isolation, identification, and biological activity of this compound. Further research is needed to explore its material compatibility and stability under different conditions.

ANone: Based on the available research, this compound is not reported to have catalytic properties. It is primarily studied for its biological activities.

A: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the interaction of this compound with sirtuin 1 and sirtuin 2. [] These studies provide insights into the potential binding modes and affinities of this compound to these targets.

A: While QSAR models specific to this compound are not extensively reported, research utilizing computational methods to understand and predict the biological activity of structurally similar indole alkaloids exists. []

ANone: Information regarding the stability of this compound under various storage conditions and the development of formulations to enhance its solubility, stability, and bioavailability is currently limited in the scientific literature. Further research is needed in this area.

ANone: Specific SHE regulations concerning this compound are not extensively detailed in the available research. As with all chemical substances, handling and disposal should adhere to standard laboratory safety protocols and relevant regulatory guidelines.

ANone: Comprehensive PK/PD studies, including ADME profiles for this compound, are currently limited. Further research is needed to elucidate its in vivo behavior.

A: this compound has shown anti-inflammatory effects in a murine model of carrageenan-induced pleurisy, reducing leukocyte migration and exudate formation. [] It also displayed in vitro antiproliferative activity against human melanoma cells. []

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